

Cellular Pathways Regulated by MASTL Kinase: An In-depth Technical Guide

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Compound of Interest

Compound Name: Mastl-IN-4

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Abstract

Microtubule-associated serine/threonine kinase-like (MASTL), the human ortholog of Greatwall (Gwl) kinase, is a pivotal regulator of the cell cycle, particularly mitosis.[1][2] Its canonical function involves the indirect inhibition of the tumor suppressor phosphatase PP2A-B55, a crucial step for maintaining the phosphorylated state of mitotic substrates.[1][3] Dysregulation of MASTL is increasingly implicated in tumorigenesis and cancer progression, making it a compelling target for therapeutic intervention.[4][5] Beyond its well-established role in mitosis, emerging evidence indicates that MASTL influences other critical cellular signaling networks, including the AKT/mTOR and Wnt/ β -catenin pathways.[1][6] This technical guide provides a comprehensive overview of the cellular pathways regulated by MASTL kinase, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling cascades.

The Core MASTL Kinase Signaling Pathway in Mitosis

The primary and most well-characterized function of MASTL is its role in ensuring the fidelity of mitotic progression.[3][7] This is achieved through the Greatwall pathway, a highly conserved signaling cascade that effectively puts a brake on phosphatase activity during mitosis.

Mechanism of Action

During the G2/M transition, the master mitotic kinase Cyclin B-CDK1 phosphorylates a vast array of proteins to drive the cell into mitosis.[1] Concurrently, MASTL is activated through phosphorylation by upstream kinases, including CDK1.[8] Activated MASTL then phosphorylates its primary substrates, α -endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[1][9] Upon phosphorylation at Serine 67 (ENSA) or Serine 62 (ARPP19), these proteins undergo a conformational change that enables them to bind to and potently inhibit the PP2A-B55 phosphatase complex.[1][3] This inhibition is critical to prevent the premature dephosphorylation of CDK1 substrates, thereby maintaining a high level of phosphorylation required for mitotic entry, spindle assembly, and chromosome segregation.[2][3]

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